(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone
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Overview
Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[45]dec-4-yl)methanone is a synthetic organic compound that features a unique combination of a thiadiazole ring and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and nitriles, under acidic or basic conditions.
Spirocyclic Structure Formation: The spirocyclic structure is introduced by reacting the thiadiazole intermediate with a suitable spirocyclic precursor, such as a spirocyclic ketone or lactone, under controlled conditions.
Final Coupling Reaction: The final step involves coupling the thiadiazole-spirocyclic intermediate with a methanone group, typically using reagents like acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amino-thiadiazoles, thio-thiadiazoles.
Scientific Research Applications
(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical studies to understand the interactions of thiadiazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the spirocyclic structure provides rigidity and specificity. This dual interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-1,2,3-thiadiazol-5-yl)methanone: Lacks the spirocyclic structure, making it less rigid and potentially less specific in its interactions.
(1-Oxa-4-azaspiro[4.5]dec-4-yl)methanone: Lacks the thiadiazole ring, which reduces its ability to form specific interactions with biological targets.
Uniqueness
(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone is unique due to its combination of a thiadiazole ring and a spirocyclic structure. This dual feature enhances its specificity and potential efficacy in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H17N3O2S |
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Molecular Weight |
267.35 g/mol |
IUPAC Name |
(4-methylthiadiazol-5-yl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone |
InChI |
InChI=1S/C12H17N3O2S/c1-9-10(18-14-13-9)11(16)15-7-8-17-12(15)5-3-2-4-6-12/h2-8H2,1H3 |
InChI Key |
WOJVGYHUCQFZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCOC23CCCCC3 |
Origin of Product |
United States |
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